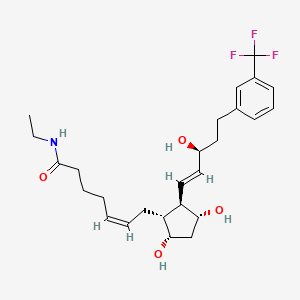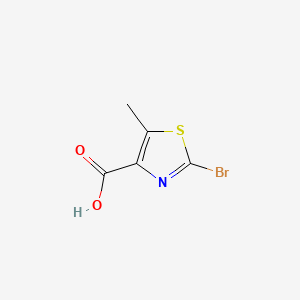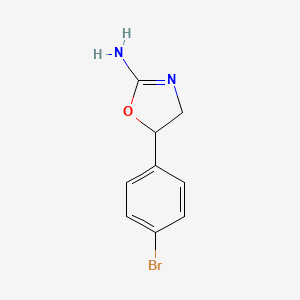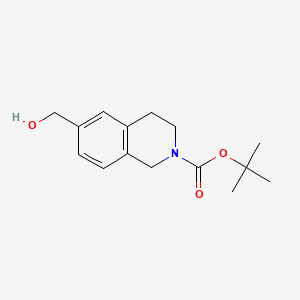
N-(3-溴-4-氧代环己基)乙酰胺
描述
N-(3-bromo-4-oxocyclohexyl)acetamide is a chemical compound with the molecular formula C8H12BrNO2 . It has a molecular weight of 234.09 g/mol .
Synthesis Analysis
N-(3-bromo-4-oxocyclohexyl)acetamide is formed as an intermediate during the synthesis of partially saturated heterobicyclic arginine side chain mimetics. These mimetics act as building blocks toward incorporation into trypsin-like serine protease inhibitors .Molecular Structure Analysis
The molecular structure of N-(3-bromo-4-oxocyclohexyl)acetamide can be represented by the IUPAC name N-(4-oxocyclohexyl)acetamide . The InChI representation isInChI=1S/C8H13NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h7H,2-5H2,1H3,(H,9,10) .
科学研究应用
在肝毒性中的保护作用
N-(4-羟基苯基)乙酰胺,一个相关化合物,已成为研究对象,用于其肝毒性以及姜黄素和α-硫辛酸对因过量引起的肝损伤的保护作用。这项研究可能与了解类似化合物如N-(3-溴-4-氧代环己基)乙酰胺的毒性相关的生化途径和保护措施有关。研究表明,天然疗法对肝损伤具有很好的潜力,通过其抗氧化和抗纤维化作用(Alhusain等,2022)。
新型合成阿片类药物
非芬太尼新型合成阿片类药物的化学和药理方面,包括N-取代苯甲酰胺和乙酰胺(如N-(3-溴-4-氧代环己基)乙酰胺),已经得到广泛审查。这些化合物是在1970年代和1980年代开发的,自那时以来已经成为滥用物质。该研究强调了国际早期预警系统在追踪新型精神活性物质方面的重要性,以及在毒理样本中及早检测新物质的研究的必要性(Sharma et al., 2018)。
抗关节炎和抗炎性能
N-(2-羟基苯基)乙酰胺,一种在结缔组织诱导性关节炎模型中显示出抗关节炎和抗炎性能的结构类似于N-(3-溴-4-氧代环己基)乙酰胺的化合物。这项研究对抗炎活性和减少氧化应激标志物的见解可能有助于了解N-(3-溴-4-氧代环己基)乙酰胺在类似情况下的潜在治疗应用(Jawed et al., 2010)。
作用机制
Target of Action
N-(3-bromo-4-oxocyclohexyl)acetamide is an impurity of Apixaban , which is a potent, direct, selective, and orally active inhibitor of coagulation factor Xa . Therefore, it can be inferred that the primary target of N-(3-bromo-4-oxocyclohexyl)acetamide might be related to the coagulation pathway, specifically factor Xa.
生化分析
Biochemical Properties
N-(3-bromo-4-oxocyclohexyl)acetamide plays a significant role in biochemical reactions, particularly in the inhibition of coagulation factor Xa . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is an impurity of Apixaban, a potent, direct, selective, and orally active inhibitor of coagulation factor Xa . The interaction between N-(3-bromo-4-oxocyclohexyl)acetamide and coagulation factor Xa involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the conversion of prothrombin to thrombin.
Cellular Effects
N-(3-bromo-4-oxocyclohexyl)acetamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of coagulation factor Xa by N-(3-bromo-4-oxocyclohexyl)acetamide can lead to alterations in the signaling pathways involved in blood coagulation and inflammation . Additionally, this compound may impact gene expression by regulating the transcription of genes associated with coagulation and inflammatory responses.
Molecular Mechanism
The molecular mechanism of action of N-(3-bromo-4-oxocyclohexyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-(3-bromo-4-oxocyclohexyl)acetamide binds to the active site of coagulation factor Xa, inhibiting its enzymatic activity . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. Furthermore, N-(3-bromo-4-oxocyclohexyl)acetamide may influence gene expression by modulating the transcription of genes involved in coagulation and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-bromo-4-oxocyclohexyl)acetamide have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that N-(3-bromo-4-oxocyclohexyl)acetamide is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of N-(3-bromo-4-oxocyclohexyl)acetamide vary with different dosages in animal models. At low doses, this compound effectively inhibits coagulation factor Xa without causing significant adverse effects . At high doses, N-(3-bromo-4-oxocyclohexyl)acetamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its inhibitory activity.
Metabolic Pathways
N-(3-bromo-4-oxocyclohexyl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that may retain some biological activity. Additionally, N-(3-bromo-4-oxocyclohexyl)acetamide can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in coagulation and inflammation.
Transport and Distribution
The transport and distribution of N-(3-bromo-4-oxocyclohexyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and blood . The localization and accumulation of N-(3-bromo-4-oxocyclohexyl)acetamide in these tissues can influence its activity and efficacy.
Subcellular Localization
N-(3-bromo-4-oxocyclohexyl)acetamide exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus of cells . Targeting signals and post-translational modifications may direct N-(3-bromo-4-oxocyclohexyl)acetamide to specific compartments or organelles, where it can exert its inhibitory effects on coagulation factor Xa and other biomolecules.
属性
IUPAC Name |
N-(3-bromo-4-oxocyclohexyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO2/c1-5(11)10-6-2-3-8(12)7(9)4-6/h6-7H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTGJPGTKKCSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(=O)C(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50730764 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
687639-03-8 | |
| Record name | N-(3-Bromo-4-oxocyclohexyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50730764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Myristic acid, [1-14C]](/img/structure/B579962.png)
![Sulfamide, N-[5-(4-bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-propyl-](/img/structure/B579963.png)
![Ethanedioic acid, 1-(ethoxycarbonyl)-2-[(1-oxobutyl)amino]-1-propenylethyl ester](/img/structure/B579965.png)



![Urea, N,N'-bis[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B579971.png)
